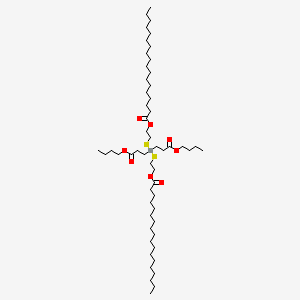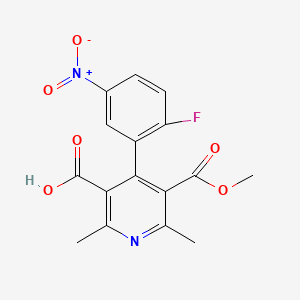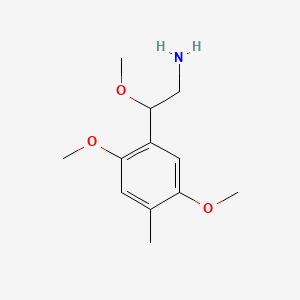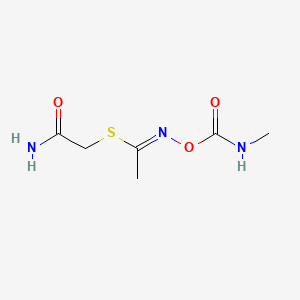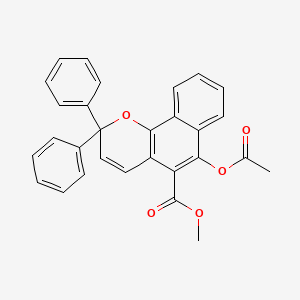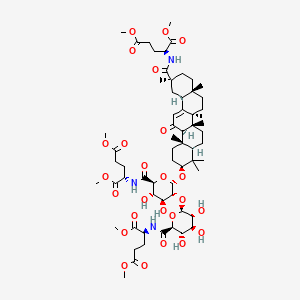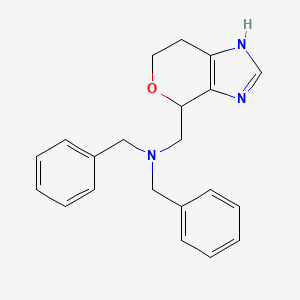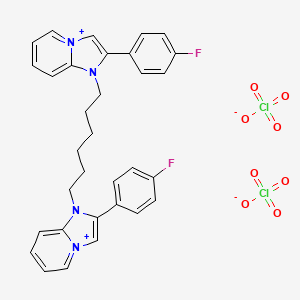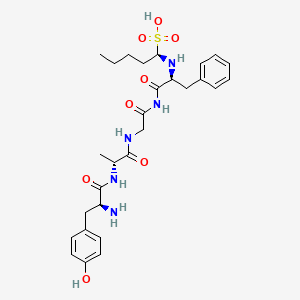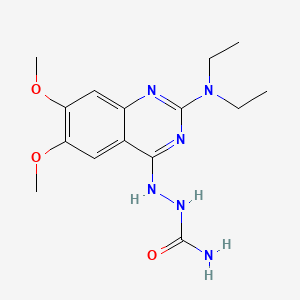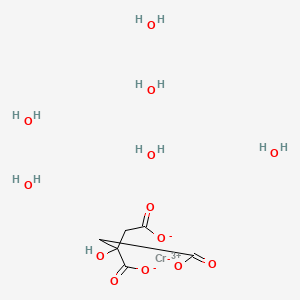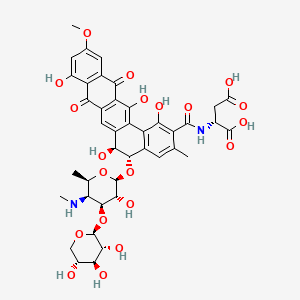
D-Aspartic acid, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-betaD-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Aspartic acid, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-betaD-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Key steps may include:
Formation of the core structure: This involves the cyclization of precursor molecules under controlled conditions.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Methoxy group addition: The methoxy group is added via methylation reactions, often using methyl iodide in the presence of a base.
Methylamino group incorporation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: The methoxy and methylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methyl iodide, sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a valuable tool for probing the mechanisms of enzyme catalysis and substrate binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological molecules and modulate biochemical pathways makes it a candidate for drug development, particularly in the treatment of diseases involving metabolic dysregulation.
Industry
In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its diverse reactivity allows for the production of a wide range of products with specific properties tailored to various applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The multiple functional groups present in the compound allow it to bind to active sites on enzymes, modulating their activity and influencing metabolic pathways. Additionally, the compound’s structure enables it to interact with cell membranes and receptors, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
D-Aspartic acid: A simpler amino acid with similar structural features but lacking the complex functional groups present in the target compound.
N-Methyl-D-aspartic acid: Another derivative of D-aspartic acid with a methyl group, but without the additional hydroxyl and methoxy groups.
Tetracycline: An antibiotic with a similar core structure but different functional groups, highlighting the diversity of compounds that can be derived from similar scaffolds.
Uniqueness
The uniqueness of D-Aspartic acid, N-((5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-betaD-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- lies in its complex structure and the presence of multiple functional groups. These features confer unique chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
148677-01-4 |
|---|---|
Molecular Formula |
C41H44N2O20 |
Molecular Weight |
884.8 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C41H44N2O20/c1-11-5-17-25(32(52)22(11)38(56)43-18(39(57)58)9-21(46)47)24-15(8-16-26(33(24)53)29(49)14-6-13(59-4)7-19(44)23(14)28(16)48)30(50)36(17)62-41-35(55)37(27(42-3)12(2)61-41)63-40-34(54)31(51)20(45)10-60-40/h5-8,12,18,20,27,30-31,34-37,40-42,44-45,50-55H,9-10H2,1-4H3,(H,43,56)(H,46,47)(H,57,58)/t12-,18-,20-,27+,30+,31+,34-,35-,36+,37+,40+,41+/m1/s1 |
InChI Key |
YUTNIEIICDXLGV-KTYTUBMKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](CC(=O)O)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CC(=O)O)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


